molecular formula C8H12N2O3S B1609583 N'-(3-Hydroxyphenyl)-N,N-dimethylsulfamide CAS No. 539807-29-9

N'-(3-Hydroxyphenyl)-N,N-dimethylsulfamide

Cat. No.: B1609583
CAS No.: 539807-29-9
M. Wt: 216.26 g/mol
InChI Key: AHZQSWQALJXNQV-UHFFFAOYSA-N
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Description

N’-(3-Hydroxyphenyl)-N,N-dimethylsulfamide is an organic compound characterized by the presence of a hydroxyphenyl group attached to a dimethylsulfamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Hydroxyphenyl)-N,N-dimethylsulfamide typically involves the reaction of 3-hydroxyaniline with dimethylsulfamoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of N’-(3-Hydroxyphenyl)-N,N-dimethylsulfamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(3-Hydroxyphenyl)-N,N-dimethylsulfamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N’-(3-Hydroxyphenyl)-N,N-dimethylsulfamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N’-(3-Hydroxyphenyl)-N,N-dimethylsulfamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the dimethylsulfamide moiety can enhance the compound’s solubility and stability. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Hydroxyphenyl)-N,N-dimethylsulfamide
  • N-(3-Methoxyphenyl)-N,N-dimethylsulfamide
  • N-(3-Hydroxyphenyl)-N,N-diethylsulfamide

Uniqueness

N’-(3-Hydroxyphenyl)-N,N-dimethylsulfamide is unique due to the presence of the hydroxy group at the meta position, which can influence its reactivity and interactions compared to similar compounds with different substituents or substitution patterns. This uniqueness can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(dimethylsulfamoylamino)-3-hydroxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3S/c1-10(2)14(12,13)9-7-4-3-5-8(11)6-7/h3-6,9,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHZQSWQALJXNQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428946
Record name 1-(dimethylsulfamoylamino)-3-hydroxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

539807-29-9
Record name 1-(dimethylsulfamoylamino)-3-hydroxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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